A-78773

Inflammation Leukotriene Biology 5-Lipoxygenase Pharmacology

A-78773 is a second-generation N-hydroxyurea 5-lipoxygenase inhibitor with superior potency (IC50=20nM in neutrophils) vs. zileuton. Its high selectivity (>100-fold over 12/15-LO) ensures unambiguous target engagement. Available as a racemic mixture, ideal for cellular assays, ex vivo pharmacodynamics, and in vivo inflammation models with extended 24h duration post 20mg/kg oral dose. Ensure experimental reproducibility with this well-characterized tool compound.

Molecular Formula C15H13FN2O4
Molecular Weight 304.27 g/mol
CAS No. 141579-67-1
Cat. No. B1664260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-78773
CAS141579-67-1
SynonymsA 78773
A 79175
A-78773
A-79175
Abbott 79175
Abbott-79175
N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea
N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
Molecular FormulaC15H13FN2O4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O
InChIInChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19)
InChIKeyOLZHFFKRBCZHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-78773 (CAS 141579-67-1): Potent and Selective 5-Lipoxygenase Inhibitor for Inflammation Research


A-78773 is a potent, selective, and reversible 5-lipoxygenase (5-LO) inhibitor developed by Abbott as a second-generation follow-on compound to the marketed drug zileuton [1]. It belongs to the N-hydroxyurea class of 5-LO inhibitors [2]. A-78773 potently inhibits leukotriene B4 (LTB4) formation in human whole blood and isolated human neutrophils, with IC50 values of 85 nM and 20 nM, respectively . The compound has been evaluated in multiple preclinical models of inflammation and leukotriene-mediated diseases, including asthma and inflammatory bowel disease .

A-78773 vs. Other 5-LO Inhibitors: Why Substitution with Zileuton or Other Analogs May Compromise Experimental Outcomes


Although multiple 5-lipoxygenase inhibitors exist within the N-hydroxyurea class, generic substitution is not scientifically valid due to substantial differences in potency, selectivity profile, pharmacokinetic duration, and tissue-specific efficacy. A-78773 demonstrates significantly greater potency than the first-generation inhibitor zileuton in both cell-free and cellular assays [1]. Moreover, the compound exists as a racemic mixture, and its R(+)-enantiomer (A-79175) exhibits superior metabolic stability and extended duration of action compared to the S(-)-enantiomer [2]. Additionally, comparative studies reveal that different 5-LO inhibitors display markedly distinct efficacy profiles depending on the specific tissue compartment and experimental model, with higher doses required for lung tissue inhibition compared to whole blood [3]. These quantitative differences directly impact experimental reproducibility and the validity of cross-study comparisons, making careful compound selection essential for rigorous scientific investigation.

A-78773 Differential Evidence: Quantitative Head-to-Head Comparisons Against Key 5-LO Inhibitors


Superior Cellular Potency: A-78773 vs. Zileuton in Human Neutrophil LTB4 Inhibition

A-78773 exhibits significantly greater potency than zileuton in inhibiting leukotriene formation in isolated human neutrophils, a therapeutically relevant cellular model of inflammation [1].

Inflammation Leukotriene Biology 5-Lipoxygenase Pharmacology

Ex Vivo Whole Blood Potency: A-78773 Outperforms Zileuton in Physiologically Relevant Matrix

In a more complex, physiologically relevant human whole blood assay, A-78773 demonstrates potent inhibition of LTB4 formation, with an IC50 value significantly lower than that reported for zileuton under comparable conditions [1].

Inflammation Ex Vivo Pharmacology Leukotriene Biology

Selectivity Profile: 100-Fold Discrimination Against 12-LOX and 15-LOX Isoforms

A-78773 exhibits remarkable isoform selectivity, inhibiting 5-lipoxygenase at concentrations two orders of magnitude (100-fold) lower than those required to inhibit rabbit reticulocyte 15-lipoxygenase or human platelet 12-lipoxygenase [1].

Enzyme Selectivity Off-Target Profiling Lipoxygenase Pharmacology

Extended Duration of Action: 24-Hour In Vivo Inhibition Following Single Oral Dose

A single oral administration of A-78773 (20 mg/kg) in rats produces persistent inhibition of the 5-lipoxygenase pathway for up to 24 hours, as measured by LTB4 levels in an ionophore-induced pleural inflammation model [1].

In Vivo Pharmacology Pharmacokinetics Leukotriene-Mediated Inflammation

Enantiomer-Dependent Pharmacokinetics: R(+)-Enantiomer (A-79175) Offers Superior Metabolic Stability

A-78773 is a racemic mixture. The purified R(+)-enantiomer (designated A-79175) demonstrates superior in vitro metabolic stability and extended duration of action in monkeys compared to the S(-)-enantiomer, while maintaining equivalent 5-LO inhibitory potency [1].

Chiral Pharmacology Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for A-78773 Based on Quantitative Differentiation Evidence


Cellular Leukotriene Pathway Dissection Requiring Maximal Potency

A-78773 is optimally suited for in vitro cellular studies investigating 5-LO-dependent leukotriene biosynthesis where maximal target engagement is required. Its 20-fold greater potency versus zileuton in human neutrophils (IC50 20 nM vs. ~400 nM) [1] enables robust inhibition at lower working concentrations, reducing vehicle effects and compound consumption. The compound's 100-fold selectivity over 12-LO and 15-LO isoforms [1] further ensures that observed effects can be confidently attributed to 5-LO inhibition without confounding contributions from related lipoxygenase pathways.

Ex Vivo Whole Blood Pharmacodynamic Studies

For ex vivo pharmacodynamic assessments using human whole blood, A-78773 provides a sensitive tool for measuring 5-LO target engagement. The compound's IC50 of 85 nM in whole blood LTB4 inhibition [1] reflects its activity in a complex, protein-rich matrix that incorporates plasma binding and endogenous metabolic factors. This makes A-78773 particularly valuable for validating target coverage in translational studies prior to in vivo experimentation, especially when comparing the relative potency of novel 5-LO inhibitors in a physiologically relevant system.

In Vivo Inflammation Models Requiring Sustained 24-Hour Target Coverage

A-78773 is well-suited for in vivo rodent models of leukotriene-mediated inflammation that benefit from extended, once-daily dosing regimens. A single oral dose of 20 mg/kg provides persistent inhibition of the 5-LO pathway for up to 24 hours in the rat A-23187 pleural inflammation model [1]. This extended duration minimizes animal handling and stress while maintaining consistent target coverage throughout the experimental period, making A-78773 a practical tool compound for chronic inflammation studies and therapeutic proof-of-concept experiments.

Chiral Pharmacology and Enantiomer-Specific SAR Studies

Researchers investigating the impact of stereochemistry on 5-LO inhibitor pharmacology can utilize A-78773 as a racemic reference standard alongside its purified enantiomers. The R(+)-enantiomer (A-79175) demonstrates equivalent 5-LO inhibitory potency but superior metabolic stability and extended duration of action (elimination half-life ≈ 9 hours in cynomolgus monkeys) compared to the S(-)-enantiomer [1]. This stereochemical differentiation provides a valuable platform for structure-activity relationship studies and for understanding how chirality influences pharmacokinetic-pharmacodynamic relationships in the N-hydroxyurea class.

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